N-mesityl-2,4-dimethylbenzenesulfonamide
Description
N-Mesityl-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen of a 2,4-dimethylbenzenesulfonamide scaffold. This compound is part of a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C17H21NO2S |
|---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
2,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-11-6-7-16(13(3)8-11)21(19,20)18-17-14(4)9-12(2)10-15(17)5/h6-10,18H,1-5H3 |
InChI Key |
OZDVVPJZSZZLBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Melting Points and Physical State:
- N-(1-Benzyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3aa): Melting point 99–101°C (white solid) .
- N-(3-(Cyclohex-1-en-1-yl)imidazo[1,2-a]pyridin-2-yl)-N,4-dimethylbenzenesulfonamide (3as): Higher melting point (211–213°C), attributed to the rigid imidazopyridine and cyclohexenyl groups .
- N-(6-Chloro-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3qa): Chloro substitution results in a moderate melting point (128–129°C) .
- N-(6-Bromo-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3ra): Bromo substituent increases melting point to 146–148°C, reflecting stronger intermolecular interactions .
- N-(5-Cyano-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3oa): Cyano group elevates melting point to 153–154°C due to dipole-dipole interactions .
- N-(1-Benzo[b]thiophen-2-yl)-2-cyclohexylethyl)-N,4-dimethylbenzenesulfonamide (21): Exists as a colorless oil, demonstrating that bulky substituents (e.g., cyclohexyl, thiophene) reduce crystallinity .
Key Insight: Electron-withdrawing groups (e.g., Br, CN) and rigid aromatic systems (e.g., imidazopyridine) increase melting points, while bulky aliphatic substituents favor liquid/oil states .
Spectral and Structural Characterization
Commercial and Industrial Relevance
- Market Availability: CAS-registered analogs (e.g., CAS 124772-05-0) are marketed for research, with detailed reports on production capacities and regional demand .
- Specialty Chemicals: Rare derivatives (e.g., STK726861) are supplied by vendors like Vitas-M Chemical, highlighting niche applications in drug discovery .
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